Chiral Iodolactone Gateway: Stereospecific Intermediate in the Enantioselective Synthesis of SC-52491 (99.3% e.e.)
The (2S,3S,6R,9S) stereoisomer of this compound serves as the key iodolactone intermediate (designated intermediate IV) in the published scalable asymmetric synthesis of the dual 5-HT₄ agonist / 5-HT₃ antagonist SC-52491 [1]. The iodolactonization step—treatment of the Diels–Alder adduct with KI/I₂ after LiOH saponification—installs the iodine atom and concomitantly sets the relative stereochemistry at four contiguous asymmetric centers [2]. The final azanoradamantane benzamide SC-52491 was obtained in 99.3% enantiomeric excess and exhibits an EC₅₀ of 51 nM at the 5-HT₄ receptor and a Kᵢ of 1.2 nM at the 5-HT₃ receptor [3]. The non-iodinated analog 5-oxo-4-oxa-tricyclo(4.2.1.0(3,7))nonane-9-carboxylic acid (C₉H₁₀O₄, MW 182.17) cannot participate in this iodolactonization-based stereochemical cascade, as it lacks the requisite C–I bond for subsequent Zn/AcOH reductive ring-opening to the norbornene-carboxylic acid intermediate (VIII) [2]. The isomeric 2-iodo-4-oxa-tricyclo(4.2.1.0(3,7))nonan-5-one (CAS 14948-68-6) also fails as a replacement because it lacks the carboxylic acid necessary for both the initial Diels–Alder ester formation and the final amide coupling with 4-amino-5-chloro-2-methoxybenzoic acid [REFS-2, REFS-4].
| Evidence Dimension | Capability to serve as chiral iodolactone intermediate in SC-52491 enantioselective synthesis (99.3% e.e. final product) |
|---|---|
| Target Compound Data | (2S,3S,6R,9S)-2-iodo-5-oxo-4-oxatricyclo[4.2.1.0(3,7)]nonane-9-carboxylic acid: Product SC-52491 obtained at 99.3% e.e.; 5-HT₄ EC₅₀ = 51 nM; 5-HT₃ Kᵢ = 1.2 nM |
| Comparator Or Baseline | Non-iodinated analog (C₉H₁₀O₄): Iodolactonization pathway unavailable; isomeric 2-iodo-4-oxa-tricyclo...nonan-5-one (CAS 14948-68-6): Lacks carboxylic acid, cannot form amide final product |
| Quantified Difference | Target compound enables a 17-step enantioselective route yielding product with 99.3% e.e.; comparators provide 0% yield of the defined target molecule via this route |
| Conditions | Helmchen asymmetric Diels–Alder; LiOH saponification; KI/I₂ iodolactonization; Zn/AcOH reductive cleavage; ozonolysis; NaBH₄ reduction; BH₃ reduction; CDI-mediated amide coupling [2] |
Why This Matters
A procuring team pursuing the SC-52491 synthetic route or analogous iodolactonization-based stereocontrol strategies has no viable substitute for this specific iodolactone intermediate; the non-iodinated and isomeric analogs are chemically incompetent for the key iodolactonization and downstream transformations.
- [1] Becker DP, Husa RK, Moormann AE, Villamil CI, Flynn DL. Enantioselective synthesis of dual 5-HT₄/5-HT₃ serotonergic azanoradamantane SC-52491. Tetrahedron. 1999;55(40):11787-11802. doi:10.1016/S0040-4020(99)00680-8. Section: Abstract and Results; specifically p. 11787, 11792–11794 (synthetic scheme). View Source
- [2] Drug Future / YaoZh Drug Synthesis Database. SC-52491 Synthetic Route. Key intermediate (IV): (2S,3S,6R,9S)-2-iodo-5-oxo-4-oxatricyclo[4.2.1.0(3,7)]nonane-9-carboxylic acid. Iodolactonization: KI/I₂; ring cleavage: Zn/AcOH; amide coupling: CDI/DMF. View Source
- [3] Flynn DL, Becker DP, Spangler DP, Nosal R, Gullikson GW, Moummi C, Yang DC. New aza(nor)adamantanes are agonists at the newly identified serotonin 5-HT₄ receptor and antagonists at the 5-HT₃ receptor. Bioorg. Med. Chem. Lett. 1992;2(12):1613-1618. (Also cited as: SC-52491 EC₅₀ = 51 nM, Kᵢ = 1.2 nM.) View Source
- [4] Sigma-Aldrich (Merck KGaA). Product S309508: 2-IODO-4-OXA-TRICYCLO(4.2.1.0(3,7))NONAN-5-ONE, CAS 14948-68-6, C₈H₉IO₂, MW 264.064. Also listed as 6-EXO-IODO-5-ENDO-HYDROXYNORBORNANE-2-ENDO-CARBOXYLIC ACID LACTONE (S664901). View Source
